6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-butan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-5(2)6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBWLOBRHGXXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Alkylation Route
A common approach to synthesize 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione involves the initial formation of the pyrimidine-2,4-dione core by cyclization of urea with malonic acid or its derivatives. Subsequently, the 6-position is alkylated with sec-butyl halides under basic conditions.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Urea + Malonic acid, heat | Formation of pyrimidine-2,4-dione core |
| 2 | Alkylation | sec-Butyl bromide or iodide + base (NaH, K2CO3) | Introduction of sec-butyl group at C-6 |
| 3 | Purification | Recrystallization or chromatography | Pure 6-(sec-butyl)pyrimidine-2,4-dione |
This method benefits from the availability of starting materials and straightforward reaction conditions, typically performed in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Multicomponent Condensation Reactions
Advanced synthetic routes utilize multicomponent reactions involving:
- Formaldehyde or aldehyde derivatives,
- Amino-substituted pyrimidines or uracil analogs,
- Active methylene compounds.
These reactions proceed under catalytic acidic or basic conditions to form substituted pyrimidinedione derivatives, including 6-(sec-butyl) analogs, with potential for high regioselectivity and yields.
Alkylation of Pyrimidine Carboxylates
Another synthetic pathway involves the alkylation of ethyl pyrimidine-5-carboxylate derivatives:
- Alkylation with sec-butyl iodide or bromide in the presence of sodium hydride or other strong bases.
- Followed by hydrolysis and cyclization steps to yield the target 6-(sec-butyl)pyrimidine-2,4-dione.
This approach allows for selective N-alkylation and can be tuned by controlling temperature and stoichiometry.
Detailed Research Findings and Reaction Conditions
| Study/Source | Methodology | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| EvitaChem (2025) | Cyclization of urea and malonic acid, then alkylation | Heating with sec-butyl halide, base in DMF | 70-85% | Straightforward, scalable synthesis |
| Huang et al. (Beilstein J. Org. Chem.) | Alkylation of methyl pyrimidine carboxylate | NaH, sec-butyl iodide, 25-80°C | 65-90% | Regioselective N-alkylation at position 6 |
| Sharma et al. (PMC 2022) | Multicomponent condensation with aldehydes and aminopyrimidines | Acidic/basic catalysis, reflux | 60-80% | Suitable for diverse substitutions, including sec-butyl |
The yields and reaction times vary depending on the exact conditions and catalysts used. Reaction temperatures typically range from ambient to reflux (~80-130°C), with reaction times from several hours to overnight.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : Confirms the presence of the sec-butyl group at position 6 and the pyrimidine ring protons.
- Infrared Spectroscopy (IR) : Shows characteristic C=O stretches for keto groups at ~1700 cm^-1.
- Mass Spectrometry (MS) : Confirms molecular weight consistent with the sec-butyl-substituted pyrimidinedione.
- Elemental Analysis : Validates purity and composition.
Summary Table of Preparation Methods
| Preparation Route | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Alkylation | Urea, malonic acid, sec-butyl halide | Base (NaH, K2CO3), DMF, heat | Simple, accessible materials | Moderate regioselectivity |
| Multicomponent Condensation | Aldehydes, aminopyrimidines, formaldehyde | Acid/base catalyst, reflux | High functional group tolerance | Longer reaction times |
| Alkylation of Pyrimidine Carboxylates | Ethyl pyrimidine-5-carboxylate, sec-butyl iodide | NaH, aprotic solvent, controlled temp | Regioselective N-alkylation | Requires careful temperature control |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of sec-butyl alcohol or sec-butyl ketone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: sec-butyl alcohol, sec-butyl ketone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
Scientific Research Applications
Research indicates that derivatives of pyrimidine-2,4-diones, including 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione, exhibit significant biological activities. These include:
- Antimicrobial Properties : Studies have shown that pyrimidine derivatives can inhibit the growth of various pathogens. For instance, molecular docking studies suggest that such compounds may interact effectively with target enzymes involved in microbial metabolism .
- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the pyrimidine ring can enhance cytotoxic effects against cancer cell lines .
Therapeutic Potential
The therapeutic potential of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione is particularly noteworthy in the following areas:
- Neurological Disorders : Compounds similar to 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione have been identified as modulators of ion channels like TRPC5. This modulation is crucial for treating neuropsychiatric disorders and neurodegenerative diseases by regulating calcium and sodium ion flux in neurons .
- Xanthine Oxidase Inhibition : Some studies suggest that pyrimidine derivatives may act as xanthine oxidase inhibitors. This property is beneficial for conditions like gout and hyperuricemia .
Case Study 1: Antimicrobial Evaluation
A study conducted on various pyrimidine derivatives demonstrated that 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione showed notable activity against specific bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of common antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione | 32 | E. coli |
| Control Antibiotic | 64 | E. coli |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the activation of caspases. The IC50 values were determined to be promising compared to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase Activation |
| MCF-7 | 20 | Cell Cycle Arrest |
Mechanism of Action
The mechanism of action of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. It may also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Structural Comparison with Similar Pyrimidine-2,4-dione Derivatives
The 6-position substituent significantly influences the physicochemical and biological properties of pyrimidine-2,4-diones. Below is a comparison of key analogs:
Key Insights :
- Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, favoring interactions with nucleophilic residues in enzymes .
- Arylthio groups improve binding to HIV reverse transcriptase (RT) via hydrophobic and π-π interactions .
- Annulated systems (e.g., pyrido[2,3-d]pyrimidines) broaden pharmacological profiles by mimicking purine bases .
Antiviral Activity
- 6-Arylthio derivatives (12e, 12g) : Inhibit HIV RT with IC₅₀ values < 10 μM, attributed to thioether-linked aryl groups occupying hydrophobic pockets .
- Pyrido[2,3-d]pyrimidines : Inhibit HIV capsid assembly via π-π interactions with FAD cofactors .
- 6-(sec-butyl) analog : Unreported activity, but branched alkyl chains in uracil derivatives often enhance cell membrane permeability .
Herbicidal Activity
- 6-(Trifluoromethyl) derivatives: Exhibit >90% inhibition of Brassica napus at 100 μg/mL due to CF₃-induced electrophilicity targeting protoporphyrinogen oxidase (PPO) .
- Pyrido[2,3-d]pyrimidines (2o) : Bind to Nicotiana tabacum PPO via hydrogen bonding (Thr176, Agr98) and π-π stacking (FAD600) .
Enzyme Inhibition
Biological Activity
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a sec-butyl group at the 6th position and keto groups at the 2nd and 4th positions of the pyrimidine ring, which contribute to its unique chemical properties. The following sections will explore its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Interaction with Enzymes and Proteins
Research indicates that 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione influences several biochemical pathways by interacting with key enzymes and proteins. Notably, it has been shown to inhibit the activity of inflammatory mediators such as:
- Prostaglandin E2
- Inducible Nitric Oxide Synthase (iNOS)
- Tumor Necrosis Factor-alpha (TNF-α)
These interactions suggest that the compound may play a role in modulating inflammatory responses and could be beneficial in treating inflammatory diseases .
Cellular Effects
The compound affects various cell types by modulating signaling pathways and gene expression. Specifically, it has been observed to influence the nuclear factor κB (NF-κB) pathway, which is crucial for regulating immune responses and inflammation .
Key Effects on Cell Function:
- Reduction in Inflammatory Markers: Lower doses have shown promise in reducing inflammation.
- Cellular Metabolism Modulation: Alters metabolic pathways related to cell survival and proliferation.
Binding and Inhibition
At the molecular level, 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione exerts its effects primarily through enzyme inhibition. For instance, it binds to the active site of iNOS, leading to decreased nitric oxide production—a critical factor in inflammation .
Stability and Dosage Effects
The stability of this compound is influenced by environmental conditions. Laboratory studies indicate that while it remains stable under certain conditions, its biological activity may diminish over time due to degradation. Furthermore, dosage plays a significant role; lower doses tend to exhibit beneficial effects while higher doses may lead to toxicity .
Therapeutic Potential
Research is ongoing to explore the therapeutic potential of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione in various fields:
- Antimicrobial Activity: Investigated for its ability to combat bacterial infections.
- Antiviral Properties: Potential applications in treating viral infections have been noted.
- Anti-inflammatory Applications: Its ability to modulate inflammatory pathways positions it as a candidate for treating conditions like arthritis and other inflammatory disorders .
Case Studies
Several studies have documented the biological activity of this compound:
- Inflammation Studies: A study demonstrated that administration of the compound reduced markers of inflammation in animal models .
- Cancer Research: Preliminary findings suggest that derivatives of this compound may inhibit cancer cell proliferation through similar mechanisms as noted in other pyrimidine derivatives .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione, it is useful to compare it with other pyrimidine derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Barbituric Acid | Lacks sec-butyl group | Sedative effects; used in anesthesia |
| Uracil | Naturally occurring pyrimidine base | Role in RNA synthesis |
| Thymine | Pyrimidine base found in DNA | Essential for DNA synthesis |
| 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione | Sec-butyl group enhances lipophilicity | Anti-inflammatory and potential antiviral properties |
Q & A
Q. What are the standard synthetic routes for 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of pyrimidine precursors with sec-butyl halides (e.g., sec-butyl iodide) under basic conditions (e.g., potassium carbonate in DMF) is a common approach . Optimization involves adjusting reaction time, temperature, and stoichiometry. Lower yields (e.g., 40%) may result from steric hindrance from the sec-butyl group; using polar aprotic solvents (DMF, DMSO) and phase-transfer catalysts can improve efficiency .
Q. How is the structure of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione confirmed experimentally?
Structural confirmation relies on 1H NMR , 13C NMR , and LCMS data. Key NMR signals include:
- 1H NMR : A singlet for the NH proton (δ ~4.90–5.00 ppm), multiplets for the sec-butyl group (δ ~1.20–2.70 ppm), and a quartet for ethyl groups (δ ~3.90–4.00 ppm) .
- 13C NMR : Carbonyl signals at δ ~150–165 ppm (C2/C4) and aliphatic carbons (δ ~20–40 ppm) for the sec-butyl chain .
- LCMS : A molecular ion peak matching the calculated mass (e.g., m/z [M+H]+ ~196.2 for simpler analogs) .
Q. What analytical techniques are critical for purity assessment?
- HPLC/LCMS : To detect impurities and quantify purity (>95% for biological assays).
- Melting Point Analysis : Sharp melting ranges (e.g., 154–187°C) indicate high crystallinity .
- Elemental Analysis : Confirms C/H/N ratios within 0.4% of theoretical values .
Advanced Research Questions
Q. How can contradictions in synthetic yields between studies be resolved?
Discrepancies in yields (e.g., 40% vs. 53% for similar alkylations) often arise from:
- Reagent Purity : Impurities in sec-butyl halides can hinder reactivity.
- Steric Effects : Bulkier sec-butyl groups require longer reaction times or elevated temperatures .
- Workup Procedures : Incomplete extraction or crystallization can reduce isolated yields. Methodological replication with controlled variables (e.g., inert atmosphere) is recommended .
Q. What strategies are used to evaluate the biological activity of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione derivatives?
- Enzyme Inhibition Assays : For example, inhibition of eEF-2K is measured via kinase activity assays using radioactive ATP or fluorescence-based substrates .
- Cellular Studies : Cytotoxicity assays (e.g., MTT) in cancer cell lines (IC50 values) and selectivity indices against normal cells .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and target affinity .
Q. How do hydrogen-bonding interactions in the crystal structure influence physicochemical properties?
X-ray crystallography reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming dimeric structures. These interactions:
Q. What computational methods support mechanistic studies of its reactivity?
- DFT Calculations : Predict reaction pathways (e.g., alkylation energetics) and transition states.
- Molecular Docking : Models interactions with biological targets (e.g., eEF-2K binding pockets) to guide SAR studies .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
